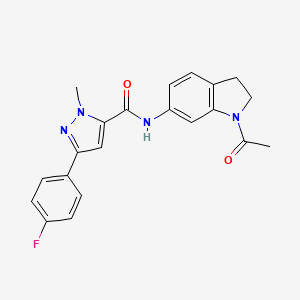

![molecular formula C17H18N2O4 B2828369 Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate CAS No. 338392-14-6](/img/structure/B2828369.png)

Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

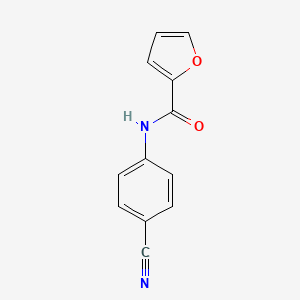

Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate is an organic compound with the molecular formula C17H18N2O4 . It is also known as ethyl 2-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]acetate .

Molecular Structure Analysis

The molecular structure of this compound involves a carbonyl group (C=O), an ester group (COO), and a methoxyaniline group (CH3OC6H4NH2). The carbon and oxygen in the carbonyl group are both sp2 hybridized, giving the carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .科学的研究の応用

Synthesis and Analgesic-Antiinflammatory Activities

Ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates have been synthesized and demonstrated superior analgesic and antiinflammatory activities compared to reference drugs like aspirin and ibuprofen. These compounds, resulting from the reaction of ethyl 2-(3-pyridyl)acetate with phenyl chloroformate or methyl chloroformate, show the 1,4-dihydropyridyl ring system as a bioisostere for aryl (heteroaryl) ring present in non-steroidal antiinflammatory drugs (Agudoawu & Knaus, 2000).

Surface-Mediated Transformations on Gold

Ethanol's transformation into carbonyl compounds like acetaldehyde, ethyl acetate, acetic acid, and ketene occurs on Au(111) surfaces, revealing the reactivity of ethoxy and acetate as key intermediates in ethanol oxidation. This process, facilitated by surface oxygen coverage, provides insight into gold-mediated oxidation of alcohols, relevant to heterogeneous catalysis by supported gold nanoparticles (Liu et al., 2009).

Antimicrobial and Antioxidative Derivatives

Newly synthesized thiazolopyrimidine derivatives, created through the Biginelli reaction and subsequent transformations, have shown moderate to good antioxidant and antimicrobial activities. These compounds, obtained via methods including microwave-assisted synthesis, demonstrate the potential for development as pharmaceutical agents (Youssef & Amin, 2012).

Facile Synthesis of Heterocyclic Compounds

The title compound has been utilized in the facile synthesis of various heterocyclic compounds, including pyrrolidine-2-carboxylates and their ring-opening to homoallylic amines. These reactions, demonstrating the versatility of ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate derivatives in synthetic organic chemistry, enable the creation of diverse molecular structures with potential biological activities (Shimizu et al., 2010).

特性

IUPAC Name |

ethyl 2-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-3-23-16(20)11-15-14(5-4-10-18-15)17(21)19-12-6-8-13(22-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRULJOZBMKCBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2828288.png)

![3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid](/img/structure/B2828292.png)

![4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2828294.png)

![Ethyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2828296.png)

![4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2828297.png)

![N-(2,3-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2828299.png)

![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2828306.png)